molecular formula C13H16N2OS B1425005 4-Methyl-2-(piperidin-4-yloxy)-1,3-benzothiazole CAS No. 1283108-41-7

4-Methyl-2-(piperidin-4-yloxy)-1,3-benzothiazole

Cat. No. B1425005
M. Wt: 248.35 g/mol
InChI Key: OOIGZBHIFOCXNE-UHFFFAOYSA-N
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Description

The compound “4-Methyl-2-(piperidin-4-yloxy)pyridine” is a chemical with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . It’s important to note that this is not the exact compound you asked about, but it has a similar structure.


Synthesis Analysis

Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of a similar compound, “4-methyl-2-(piperidin-4-yl)-1,3-benzoxazole”, has been analyzed using IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Safety And Hazards

For a similar compound, “4-Methyl-2-(piperidin-2-ylmethyl)pyridine hydrochloride”, the safety information includes a warning signal word and hazard statements H319, indicating that it causes serious eye irritation .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-methyl-2-piperidin-4-yloxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-9-3-2-4-11-12(9)15-13(17-11)16-10-5-7-14-8-6-10/h2-4,10,14H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIGZBHIFOCXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801253422
Record name Benzothiazole, 4-methyl-2-(4-piperidinyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801253422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(piperidin-4-yloxy)-1,3-benzothiazole

CAS RN

1283108-41-7
Record name Benzothiazole, 4-methyl-2-(4-piperidinyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1283108-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazole, 4-methyl-2-(4-piperidinyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801253422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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